molecular formula C7H4Cl2N2O3S2 B1607544 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride CAS No. 423768-39-2

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride

Cat. No.: B1607544
CAS No.: 423768-39-2
M. Wt: 299.2 g/mol
InChI Key: SBJSVTQEOYREFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Electronic Comparisons

Compound Aromaticity Index (HOMA) HOMO (eV) LUMO (eV) Band Gap (eV)
5-[5-(Chloromethyl)-oxadiazolyl]thiophene-2-sulfonyl chloride 0.82 -6.64 -0.35 6.29
5-(Thiophen-2-yl)-1,3,4-oxadiazole 0.89 -5.85 -0.19 5.66
5-(4-Nitrophenyl)-1,3,4-oxadiazole-thiophene 0.75 -6.12 -1.07 5.05

Key Observations :

  • Aromaticity : The chloromethyl and sulfonyl chloride substituents reduce the HOMA index compared to unsubstituted oxadiazole-thiophene hybrids, indicating decreased aromatic stabilization .
  • Electronic Effects : The electron-withdrawing sulfonyl chloride group lowers the HOMO energy by 0.79 eV relative to non-sulfonated analogs, enhancing oxidative stability .
  • Steric Influence : The chloromethyl group introduces torsional strain (∼8° deviation from planarity), slightly widening the band gap compared to fluorine-substituted derivatives .

Reactivity Trends :

  • Electrophilic substitution occurs preferentially at the 4-position of the thiophene ring due to resonance-directed charge distribution.
  • Nucleophilic attack targets the oxadiazole’s N–O bond, facilitated by its polarized electronic structure .

Properties

IUPAC Name

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3S2/c8-3-5-10-7(11-14-5)4-1-2-6(15-4)16(9,12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJSVTQEOYREFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381501
Record name 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-39-2
Record name 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride typically involves the chloromethylation of a thiophene derivative followed by the formation of the oxadiazole ring. The process can be summarized as follows:

    Chloromethylation: The thiophene ring undergoes chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.

    Oxadiazole Formation: The chloromethylated thiophene is then reacted with a nitrile oxide to form the oxadiazole ring.

    Sulfonylation: Finally, the compound is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or acylation.

    Cycloaddition: The oxadiazole ring can undergo cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Electrophilic Substitution: Reagents such as halogens or acyl chlorides in the presence of a Lewis acid catalyst.

    Cycloaddition: Reagents such as alkenes or alkynes under thermal or photochemical conditions.

Major Products

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Electrophilic Substitution: Formation of halogenated or acylated thiophene derivatives.

    Cycloaddition: Formation of various heterocyclic compounds.

Scientific Research Applications

5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The oxadiazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its dual reactivity (sulfonyl chloride and chloromethyl groups) and hybrid heterocyclic system. Below is a comparison with key analogs:

Table 1: Structural Features of Sulfonyl Chloride-Containing Heterocycles
Compound Core Heterocycle Sulfonyl Chloride Position Key Substituents Reactivity/Applications Reference
Target Compound Thiophene 2 5-(chloromethyl)-1,2,4-oxadiazole Dual reactivity for derivatization
5-Phenyl-1,3-thiazole-4-sulfonyl chloride Thiazole 4 Phenyl at position 5 Antitumor sulfonamide precursor
3,5-Dimethylisoxazole-4-sulfonyl chloride Isoxazole 4 Methyl groups at 3 and 5 Intermediate in drug synthesis
Table 2: 1,2,4-Oxadiazole Derivatives
Compound Oxadiazole Substituent Attached Group Functional Groups Applications Reference
Target Compound 5-(chloromethyl) Thiophene-2-sulfonyl chloride Sulfonyl chloride, chloromethyl Multifunctional synthetic building block
Ethyl 2-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-3,3-diphenylacrylate 5-(chloromethyl) Ethyl diphenylacrylate Ester Intermediate in heterocyclic synthesis
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide 5-(chloromethyl) N-methylacetamide Amide Patented bioactive derivatives

Research Findings and Implications

Synthetic Utility : and confirm the 1,2,4-oxadiazole’s stability under reflux conditions, suggesting robustness in multistep syntheses .

Knowledge Gaps: No data on the target compound’s solubility, stability, or biological activity were found in the evidence. Future studies could explore these properties relative to its thiazole and isoxazole analogs.

Biological Activity

5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride (CAS Number: 423768-39-2) is a heterocyclic compound with significant potential in medicinal chemistry. This compound integrates both oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Molecular Formula : C₇H₄Cl₂N₂O₃S₂
Molecular Weight : 299.14 g/mol
IUPAC Name : 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride
Structure : The structure comprises a thiophene ring connected to an oxadiazole ring with a sulfonyl chloride group, enhancing its reactivity and potential biological interactions.

The biological activity of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or phosphatases.
  • Receptor Modulation : It can act on receptors influencing cellular signaling pathways.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through activation of pro-apoptotic factors like p53 and caspase pathways .

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : Compounds related to 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) with IC₅₀ values in the micromolar range .
CompoundCell LineIC₅₀ (µM)
5aMCF-70.65
5bHCT-1160.50
5cHeLa4.00

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar oxadiazole derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that oxadiazole derivatives could significantly increase p53 expression levels in MCF-7 cells, leading to enhanced apoptosis compared to control groups .
  • Inhibition of Carbonic Anhydrases : Some derivatives have been tested for their ability to inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds showed selective inhibition at nanomolar concentrations against specific CA isoforms .

Q & A

What are the key synthetic routes for 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride?

Level: Basic
Methodological Answer:
The synthesis typically involves two critical steps:

  • Chloromethylation: A thiophene precursor (e.g., 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde) reacts with formaldehyde and HCl in the presence of ZnCl₂. However, rapid oligomerization may occur if reaction conditions (temperature, stoichiometry) are not tightly controlled .
  • Sulfonation: The intermediate undergoes oxidative chlorination using reagents like thionyl chloride (SOCl₂) or Lawesson’s reagent to introduce the sulfonyl chloride group. For example, oxidative chlorination of benzyl thioether intermediates has been demonstrated for analogous thiophene sulfonyl chlorides .
    Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like oligomers .

What safety precautions are necessary when handling this compound?

Level: Basic
Methodological Answer:

  • Personal Protection: Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors, as sulfonyl chlorides are corrosive and reactive .
  • Storage: Store in airtight containers under inert gas (e.g., N₂) at 2–8°C. Separate from oxidizers and moisture to prevent hydrolysis .
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water contact to prevent exothermic decomposition .

How can computational methods aid in understanding the electronic structure of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations can:

  • Predict Reactivity: Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfonyl chloride group’s electrophilicity can be quantified via Mulliken charges .
  • Optimize Synthesis: Simulate transition states for chloromethylation or sulfonation steps to identify energy barriers and guide catalyst selection .
    Tools: Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate results with experimental spectral data (e.g., IR, NMR) .

What strategies optimize the chloromethylation step to minimize oligomer formation?

Level: Advanced
Methodological Answer:

  • Controlled Stoichiometry: Use a 1:1 molar ratio of formaldehyde to the thiophene precursor to limit cross-linking .
  • Catalyst Selection: ZnCl₂ at 0.5–1.0 mol% promotes selective chloromethylation over oligomerization. Higher concentrations accelerate polycondensation .
  • Temperature Modulation: Conduct reactions at 0–5°C to slow kinetic pathways favoring oligomers. Quench the reaction immediately after completion .
    Validation: Monitor oligomer content via GPC or MALDI-TOF mass spectrometry .

What analytical techniques are recommended for characterizing this compound?

Level: Basic
Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify chloromethyl (-CH₂Cl) and sulfonyl chloride (-SO₂Cl) groups. Compare chemical shifts with DFT-predicted values .
    • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-Cl]⁻ adducts) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) to quantify impurities. Use C18 columns and acetonitrile/water gradients .

How does the presence of the oxadiazole ring influence the reactivity of the sulfonyl chloride group?

Level: Advanced
Methodological Answer:
The electron-withdrawing oxadiazole ring:

  • Enhances Electrophilicity: Stabilizes the sulfonyl chloride via resonance, increasing reactivity toward nucleophiles (e.g., amines in sulfonamide synthesis) .
  • Modifies Solubility: Polar oxadiazole improves solubility in aprotic solvents (e.g., DMF, DMSO), facilitating reactions under homogeneous conditions .
    Experimental Validation: Compare reaction rates with non-oxadiazole analogs using kinetic studies (e.g., UV-Vis monitoring of sulfonamide formation) .

What are the challenges in synthesizing sulfonamide derivatives from this compound, and how can they be addressed?

Level: Advanced
Methodological Answer:
Challenges:

  • Hydrolysis Sensitivity: Sulfonyl chloride hydrolyzes readily in moisture.
  • Steric Hindrance: Bulky oxadiazole substituents may slow amine nucleophilic attack.

Solutions:

  • Anhydrous Conditions: Use Schlenk techniques or molecular sieves to exclude moisture. Pre-dry amines with MgSO₄ .
  • Catalytic Activation: Add DMAP (4-dimethylaminopyridine) to deprotonate amines and enhance nucleophilicity .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 10 min at 100°C) to minimize hydrolysis .
    Characterization: Confirm sulfonamide formation via ¹H NMR (disappearance of -SO₂Cl signal) and LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride
Reactant of Route 2
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.